1,1'-diMethyl-

Redox chemistry Electrochemistry Viologen indicators

1,1'-Dimethyl-4,4'-bipyridinium (methyl viologen) is the prototypical viologen, delivering a well-defined redox potential (–0.446 V vs NHE) essential for photocatalytic hydrogen evolution and electrochromic devices. Its reversible one-electron reduction produces an intense violet-blue radical cation, enabling precise performance in smart windows and anti-glare mirrors. Unlike substituted viologens, this archetypal compound ensures reproducible experimental outcomes, serving as the critical reference standard for mechanistic studies of redox cycling-mediated oxidative stress.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 13267-48-6
Cat. No. B3231576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-diMethyl-
CAS13267-48-6
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC=C1C2=CC=CC(=O)N2C
InChIInChI=1S/C12H12N2O2/c1-13-9(5-3-7-11(13)15)10-6-4-8-12(16)14(10)2/h3-8H,1-2H3
InChIKeyHLIZBVKKSJWFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Dimethyl-4,4'-bipyridinium (CAS 13267-48-6) Procurement Guide: Redox Potential, Partition Behavior, and Stability Differentiation


1,1'-Dimethyl-4,4'-bipyridinium (also known as methyl viologen or paraquat) is a bipyridinium-based viologen compound that undergoes reversible one-electron reduction to form a colored radical cation [1]. It serves as a widely used redox mediator, electron relay, and electrochromic material in research and industrial applications [2]. This compound is the prototypical member of the viologen family, characterized by two N-methyl substituents on a 4,4'-bipyridine core [1].

Why Generic Substitution of 1,1'-Dimethyl-4,4'-bipyridinium Fails: Critical Differences in Substituent Effects on Redox and Partitioning


In-class viologen compounds cannot be interchanged for 1,1'-dimethyl-4,4'-bipyridinium without compromising experimental outcomes. Even minor variations in the N-alkyl substituent substantially alter the redox potential [1], partition coefficient [2], and radical cation stability [3]. For example, switching from methyl to benzyl shifts the reduction potential by nearly 90 mV, while introducing longer alkyl chains changes micellar partitioning behavior from partial distribution to complete solubilization [2]. These physicochemical differences directly impact the compound's performance in redox flow batteries, photocatalytic hydrogen generation, and electrochromic devices [1][3].

Quantitative Differentiation of 1,1'-Dimethyl-4,4'-bipyridinium: Head-to-Head Comparator Evidence


Redox Potential Differentiation: Methyl Viologen vs. Ethyl and Benzyl Viologens

The normal redox potential (E°) of 1,1'-dimethyl-4,4'-bipyridinium (methyl viologen) is –0.446 V versus the normal hydrogen electrode at 30°C [1]. In comparison, ethyl viologen exhibits a slightly more negative potential of –0.449 V, while benzyl viologen is significantly more oxidizing with a potential of –0.359 V [1]. The 3 mV difference between methyl and ethyl viologen is subtle but measurable, whereas the 87 mV difference relative to benzyl viologen represents a substantial thermodynamic shift that alters the driving force for electron transfer reactions [1].

Redox chemistry Electrochemistry Viologen indicators

ROS Generation Efficiency: Paraquat (Methyl Viologen) vs. Diquat in Biological Redox Cycling

In redox cycling assays using recombinant NADPH-cytochrome P450 reductase, 1,1'-dimethyl-4,4'-bipyridinium (paraquat) generates hydrogen peroxide with a Michaelis constant (K_M) of 44.2 μM, whereas diquat, a structurally related bipyridylium herbicide, exhibits a K_M of 1.0 μM [1]. In rat liver microsomes, the K_M values are 178.5 μM for paraquat and 15.1 μM for diquat [1]. This corresponds to a 10- to 40-fold higher efficiency of diquat in generating reactive oxygen species (ROS) at low concentrations [1]. At saturating concentrations, however, both compounds achieve similar maximal rates (V_max ≈ 6.0 nmol H₂O₂/min/mg protein) [1].

Oxidative stress Redox cycling Toxicology

Micellar Partition Behavior: Methyl Viologen vs. Long-Chain Alkyl Viologens

Electrochemical determination of partition parameters in a nonionic micellar solution (Triton X-100) revealed that 1,1'-dimethyl-4,4'-bipyridinium (compound 1) and its one-electron reduced radical cation (1⁺•) are partitioned between the aqueous and micellar phases, whereas the neutral fully reduced form (1⁰) is almost completely solubilized in the micellar phase [1]. In contrast, the longer-chain analog 1-decyl-1'-methyl-4,4'-bipyridinium (compound 2) exhibits nearly complete micellar solubilization for its dication (2²⁺) and neutral (2⁰) forms, while its radical cation (2⁺•) remains partially partitioned [1]. This divergent behavior arises from the increased hydrophobicity imparted by the decyl chain, which alters the compound's distribution and reactivity in microheterogeneous media [1].

Surfactant science Electrochemistry Micellar systems

Radical Cation Stability: Methyl Viologen in Alkaline vs. Acidic Aqueous Media

Pulse and continuous radiolysis studies demonstrate that the methyl viologen radical cation (MV⁺•) is indefinitely stable at pH 13 in the absence of oxygen, with no observable decay over experimental timescales [1]. In contrast, at acidic pH (0–2), MV⁺• decays via H⁺-assisted disproportionation with second-order kinetics, where the observed rate constant is inversely dependent on [MV²⁺] and pH [1]. The rate constants for formation of MV⁺• from reaction with (CH₃)₂ĊOH and (CH₃)₂ĊO⁻ radicals are (2.9±0.2)×10⁹ and (6.7±0.3)×10⁹ M⁻¹ s⁻¹, respectively, indicating rapid generation under reductive conditions [1].

Photocatalysis Electron relay Stability studies

Optimal Application Scenarios for 1,1'-Dimethyl-4,4'-bipyridinium Based on Quantitative Differentiation Evidence


Precision Redox Mediation in Electrochemical and Photocatalytic Systems

The well-defined redox potential of 1,1'-dimethyl-4,4'-bipyridinium (–0.446 V vs. NHE) makes it the preferred electron relay in photocatalytic hydrogen evolution schemes, where its reduction potential is optimally positioned to accept electrons from photosensitizers and transfer them to proton reduction catalysts [1][2]. Its stability in alkaline media further supports sustained operation in solar fuel generation systems [2].

Benchmark Herbicide for Oxidative Stress and Toxicology Studies

As the archetypal bipyridylium herbicide, 1,1'-dimethyl-4,4'-bipyridinium serves as a critical reference compound in mechanistic studies of redox cycling-mediated oxidative stress. Its lower potency for ROS generation relative to diquat (10- to 40-fold higher K_M) allows researchers to distinguish between concentration-dependent and mechanism-specific toxicological effects [3].

Electrochromic Display and Smart Window Component Development

The intense violet-blue coloration of the methyl viologen radical cation, combined with its reversible redox chemistry and water solubility, underpins its use in electrochromic devices such as anti-glare automotive mirrors and smart windows [1]. The subtle redox potential difference from ethyl viologen (3 mV) provides a tunable parameter for device optimization without altering the optical absorption spectrum significantly [4].

Surfactant and Micellar Electrochemistry Investigations

The unique partitioning behavior of 1,1'-dimethyl-4,4'-bipyridinium in nonionic micellar systems—where only the neutral form is fully micellar-solubilized—makes it a valuable probe for studying microheterogeneous electron transfer and for designing micelle-based catalytic systems where redox state-dependent localization is desired [5].

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